molecular formula C15H21NO3 B1343052 Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate CAS No. 1256276-47-7

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

Cat. No. B1343052
M. Wt: 263.33 g/mol
InChI Key: XCUWJTPPKGZEAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is 1S/C15H21NO3/c17-10-13-7-4-8-14 (9-13)16-15 (18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2, (H,16,18)/t13-,14-/m1/s1 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Enantioselective Synthesis and Material Development

  • Enantioselective Synthesis : A notable application is in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The synthesis features an iodolactamization step crucial for yielding a highly functionalized intermediate (Campbell et al., 2009).

Heterocyclic Chemistry and Drug Design

  • Heterocyclic Chemistry : The compound also finds its application in the synthesis of novel classes of cyclic dipeptidyl ureas and pseudopeptidic triazines. These synthesized compounds introduce new perspectives in drug design and material science, especially in the creation of molecules with potential therapeutic applications (Sañudo et al., 2006).

Polymer Science

  • Polymer Science : In the realm of polymer science, the synthesis and ring-opening polymerization of functional cyclic esters, including derivatives of cyclohexanone, have been explored. Such research highlights the versatility of this compound in designing hydrophilic aliphatic polyesters with potential applications in biodegradable materials and drug delivery systems (Trollsås et al., 2000).

Organic Chemistry and Catalysis

  • Organic Chemistry : The molecule serves as a precursor in various synthetic pathways, including the hydrodeoxygenation of lignin model compounds, indicating its potential in biofuel production and the development of sustainable chemical processes (Deutsch & Shanks, 2012).

Safety And Hazards

When handling Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUWJTPPKGZEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

Synthesis routes and methods

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